molecular formula C20H25N3O3 B1198459 N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide CAS No. 93799-37-2

N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide

Cat. No.: B1198459
CAS No.: 93799-37-2
M. Wt: 355.4 g/mol
InChI Key: QBEQMOQXAHTSRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A 2545 involves multiple steps, starting with the preparation of the core structure, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamido. This intermediate is then reacted with propyl-phthalimide under controlled conditions to form the final compound. The reaction typically requires specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of A 2545 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

A 2545 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxylated derivatives, while reduction results in the formation of amine derivatives .

Scientific Research Applications

A 2545 has a wide range of scientific research applications, including:

Mechanism of Action

A 2545 exerts its effects by blocking sodium channels in cardiac cells. This action prevents the influx of sodium ions, which is essential for the initiation and propagation of electrical signals in the heart. By inhibiting sodium channels, A 2545 stabilizes the cardiac membrane and reduces the likelihood of arrhythmias .

Comparison with Similar Compounds

Similar Compounds

    Mexiletine: Another sodium channel blocker used to treat arrhythmias.

    Flecainide: A potent antiarrhythmic agent with a similar mechanism of action.

Uniqueness

A 2545 is unique in its potency and specificity for sodium channels. It has been shown to be more effective than mexiletine in certain arrhythmia models and does not exhibit the arrhythmogenic effects associated with flecainide .

Conclusion

A 2545 is a promising compound with significant potential in the treatment of cardiac arrhythmias. Its unique properties and wide range of applications make it a valuable subject of scientific research.

Properties

CAS No.

93799-37-2

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C20H25N3O3/c1-19(2)12-15(20(3,4)22-19)16(24)21-10-7-11-23-17(25)13-8-5-6-9-14(13)18(23)26/h5-6,8-9,12,22H,7,10-11H2,1-4H3,(H,21,24)

InChI Key

QBEQMOQXAHTSRR-UHFFFAOYSA-N

SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O)C

Canonical SMILES

CC1(C=C(C(N1)(C)C)C(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O)C

Synonyms

A 2545
A-2545

Origin of Product

United States

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